2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine 2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20125227
InChI: InChI=1S/C6H4ClIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
SMILES:
Molecular Formula: C6H4ClIN4
Molecular Weight: 294.48 g/mol

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC20125227

Molecular Formula: C6H4ClIN4

Molecular Weight: 294.48 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C6H4ClIN4
Molecular Weight 294.48 g/mol
IUPAC Name 6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Standard InChI InChI=1S/C6H4ClIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
Standard InChI Key CEOIGDJWYHPUAN-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC(=NN2C=C1Cl)N)I

Introduction

Chemical Identity and Structural Properties

2-Amino-6-chloro-8-iodo- triazolo[1,5-a]pyridine belongs to the triazolo[1,5-a]pyridine family, a class of nitrogen-rich heterocycles known for their planar aromatic systems and diverse substitution patterns. The compound’s structure features a triazole ring fused to a pyridine core, with substituents at positions 2 (amino), 6 (chloro), and 8 (iodo). Key identifiers include:

PropertyValueSource
CAS Registry Number1935975-20-4
Molecular FormulaC₆H₄ClIN₄
Molecular Weight294.48 g/mol
Predicted Density2.34 ± 0.1 g/cm³
Predicted pKa0.35 ± 0.30

The amino group at position 2 enhances hydrogen-bonding capacity, while the chloro and iodo substituents introduce steric bulk and electrophilic reactivity. Crystallographic data for this compound remains unpublished, but X-ray structures of related triazolo[1,5-a]pyridines reveal planar geometries stabilized by π-π stacking .

Synthetic Pathways and Optimization

  • Formation of N-amino-2-iminopyridine: Reacting 2-chloro-6-iodopyridin-3-amine with hydrazine to generate the N-amino intermediate.

  • Cyclization with a carbonyl source: Treating the intermediate with acetyl chloride or ethyl acetoacetate under oxidative conditions to form the triazole ring.

Key reaction parameters from analogous syntheses include:

ConditionOptimization InsightYield ImpactSource
Oxidative atmosphere (O₂)Enhances cyclization efficiency+20–30%
Acetic acid (6 equiv)Suppresses byproduct formation+40%
Temperature (130°C)Balances reaction rate & decompositionCritical

For example, the synthesis of pyrazolo[1,5-a]pyridines under oxygen atmosphere with 6 equivalents of acetic acid achieved yields up to 94%, whereas inert atmospheres resulted in <10% yields . Such conditions likely apply to the target compound, though iodination and amination steps may require additional optimization.

Physicochemical Characteristics

The compound’s physicochemical profile, though partially predicted, informs its handling and application:

  • Solubility: Limited aqueous solubility due to aromaticity and halogenation; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Halogen substituents may confer sensitivity to light and humidity, necessitating storage at room temperature in inert atmospheres .

  • Spectroscopic Signatures:

    • IR: Peaks at ~2216 cm⁻¹ (C≡N), ~3325 cm⁻¹ (N-H stretch) .

    • NMR: δ 7.2–9.2 ppm (aromatic protons), δ 2.5–4.3 ppm (alkyl groups in substituents) .

Comparative data with analogs suggests that the iodo substituent significantly increases molecular weight and polarizability compared to bromo or chloro derivatives .

Biological Activity and Mechanistic Insights

While direct bioactivity studies on 2-amino-6-chloro-8-iodo- triazolo[1,5-a]pyridine are absent, structurally related compounds exhibit notable pharmacological profiles:

  • Antiproliferative Effects: Analogous triazolo[1,5-a]pyridines inhibit cancer cell proliferation by destabilizing reverse transcriptase (RT) heterodimers or fatty acid-binding proteins (FABPs).

  • Antiviral Activity: Chloro- and iodo-substituted triazolo pyridines interfere with viral replication cycles, potentially via allosteric RT inhibition.

A proposed mechanism involves the compound binding at the p51-p66 interface of HIV-1 RT, disrupting conformational changes required for DNA polymerization. The amino group may participate in hydrogen bonding with Asp113 or Lys103 residues, while the iodo substituent occupies a hydrophobic pocket.

Research Applications and Future Directions

Current and potential applications of 2-amino-6-chloro-8-iodo- triazolo[1,5-a]pyridine include:

  • Medicinal Chemistry: As a scaffold for kinase inhibitors or antiviral agents. The iodine atom allows for radiolabeling (e.g., with ¹²⁵I) for tracer studies .

  • Materials Science: As a ligand in catalytic systems or as a building block for conductive polymers.

Future research priorities should address:

  • Synthetic Scalability: Developing one-pot methodologies to improve yield and purity.

  • Target Identification: High-throughput screening against cancer cell lines and viral proteases.

  • Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity.

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